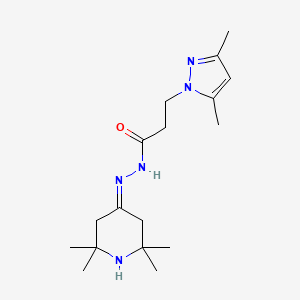
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PROPANOHYDRAZIDE is a complex organic compound that features a pyrazole ring and a tetrahydropyridine moiety
Preparation Methods
The synthesis of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PROPANOHYDRAZIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the tetrahydropyridine moiety, potentially altering its chemical properties.
Scientific Research Applications
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PROPANOHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PROPANOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The tetrahydropyridine moiety may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’~1~-[2,2,6,6-TETRAMETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PROPANOHYDRAZIDE stands out due to its unique combination of a pyrazole ring and a tetrahydropyridine moiety. Similar compounds include:
3,5-Dimethylpyrazole: A simpler pyrazole derivative with fewer functional groups.
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-propanol: Another pyrazole derivative with a different side chain.
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: A more complex compound with multiple pyrazole rings.
Properties
Molecular Formula |
C17H29N5O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]propanamide |
InChI |
InChI=1S/C17H29N5O/c1-12-9-13(2)22(20-12)8-7-15(23)19-18-14-10-16(3,4)21-17(5,6)11-14/h9,21H,7-8,10-11H2,1-6H3,(H,19,23) |
InChI Key |
IIMNOQRAWWLQJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NN=C2CC(NC(C2)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914231.png)

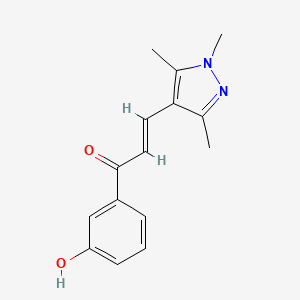
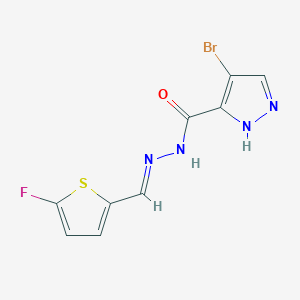
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B10914261.png)
![N'-[(E)-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B10914267.png)
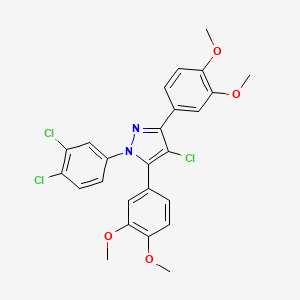
![N,N'-bis[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide](/img/structure/B10914274.png)
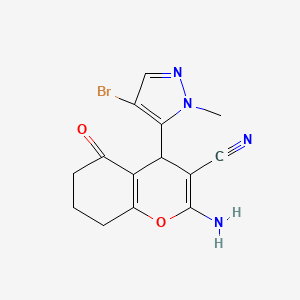
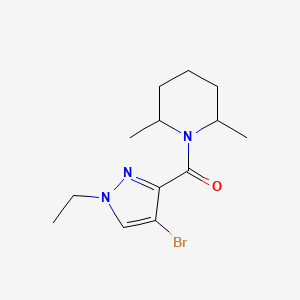
![3-cyclopropyl-6-ethyl-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914290.png)
![N-(3-acetylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914291.png)
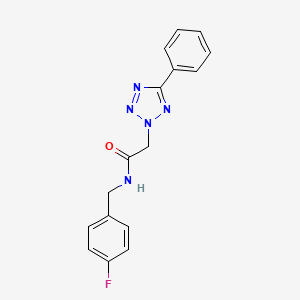
![(2E)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10914302.png)
